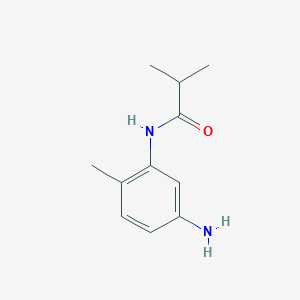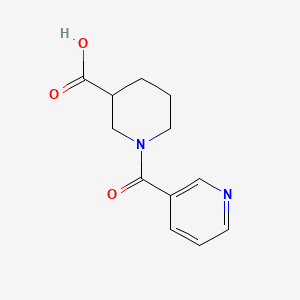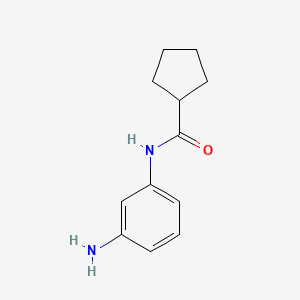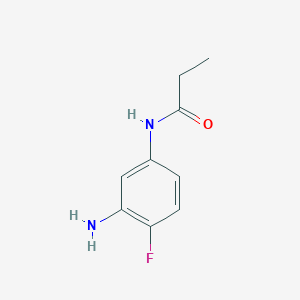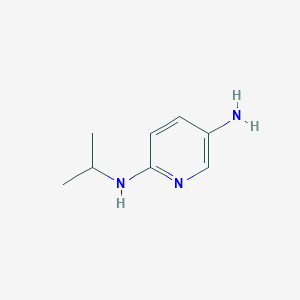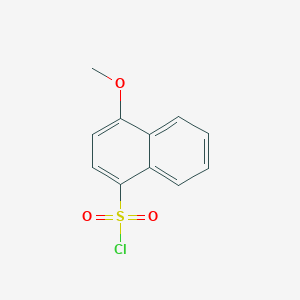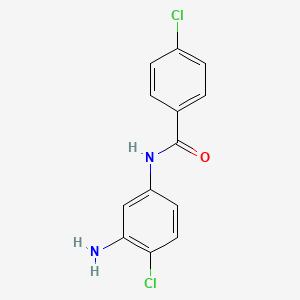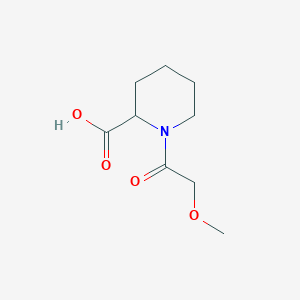![molecular formula C8H16N2 B1319895 6,9-Diazaspiro[4.5]decane CAS No. 177-19-5](/img/structure/B1319895.png)
6,9-Diazaspiro[4.5]decane
Overview
Description
6,9-Diazaspiro[4.5]decane is a chemical compound with the molecular formula C8H16N2. It is characterized by a spirocyclic structure containing two nitrogen atoms at the 6 and 9 positions.
Mechanism of Action
Target of Action
6,9-Diazaspiro[4.5]decane is primarily used as an anticonvulsant
Mode of Action
This helps to reduce seizures and prevent their occurrence .
Biochemical Pathways
The exact biochemical pathways affected by 6,9-Diazaspiro[4Given its anticonvulsant activity, it’s likely that it affects pathways related to neuronal signaling and neurotransmitter release .
Pharmacokinetics
The pharmacokinetic properties of 6,9-Diazaspiro[4Like other anticonvulsants, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
This compound has been reported to show good anticonvulsant activity, especially in the scPTZ screen . This suggests that it can effectively reduce seizure activity and prevent the occurrence of seizures.
Biochemical Analysis
Biochemical Properties
6,9-Diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to exhibit anticonvulsant activity, suggesting interactions with neurotransmitter receptors and ion channels . Additionally, this compound may inhibit or activate specific enzymes, influencing metabolic pathways and cellular processes. The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmission and neuronal function . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation products may form over time, potentially altering its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticonvulsant activity, without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating the dosage range within which this compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, this compound may inhibit enzymes involved in the synthesis of neurotransmitters, thereby altering neurotransmitter levels and affecting neuronal function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decane typically involves the Strecker synthesis on the appropriate cycloalkanone, followed by partial hydrolysis of the nitrile functionality and subsequent N-cyanomethylation. The intermediates are then subjected to complete nitrile hydrolysis to yield the respective carboxylic acid derivatives, which are cyclized under mild conditions to form the spiro compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of mild reaction conditions and efficient post-processing techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6,9-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
6,9-Diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of novel materials with unique properties.
Comparison with Similar Compounds
- 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones
- 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Comparison: 6,9-Diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the positioning of nitrogen atoms. Compared to similar compounds, it exhibits distinct chemical reactivity and potential biological activity. For instance, 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones have shown significant anticonvulsant activity, highlighting the importance of structural modifications in determining the compound’s properties .
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQYJGYZJGWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597021 | |
| Record name | 6,9-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-19-5 | |
| Record name | 6,9-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane scaffold in relation to Bicyclomycin's antibiotic activity?
A1: Research suggests that the this compound core itself does not possess the same antibiotic properties as Bicyclomycin []. Studies comparing the reactivity of Bicyclomycin to synthesized mimics like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione, revealed that specific structural elements present in Bicyclomycin are crucial for its activity. While the this compound core might provide a scaffold for further modifications, it's the unique combination of functional groups and their spatial arrangement in Bicyclomycin that dictates its interaction with biological targets and subsequent antibiotic effects.
Q2: Can you elaborate on the conformational features of the this compound system based on crystallographic data?
A2: X-ray crystallography studies on (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione revealed that the piperazine-2,5-dione ring within the this compound system adopts a flattened boat conformation []. Interestingly, the five-membered ring connected to the piperazinedione moiety is oriented perpendicular to the plane of the piperazinedione ring, adopting an envelope conformation. These structural insights highlight the conformational flexibility and potential for diverse spatial arrangements within this scaffold, which could be relevant for interactions with biological targets.
Q3: Has the this compound scaffold been explored for anticonvulsant activity?
A3: Yes, researchers have synthesized and evaluated a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones for their anticonvulsant potential []. These studies involved modifying substituents on the 6-aryl and 9-positions of the this compound-8,10-dione core. Notably, compound 6g from this series displayed significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, demonstrating higher potency compared to reference drugs Phenobarbital and Ethosuximide. This research highlights the potential of the this compound scaffold for developing new anticonvulsant agents.
Q4: How does the structure of this compound derivatives affect their anticonvulsant activity?
A4: Structure-activity relationship (SAR) studies on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones revealed that modifications at the 6-aryl and 9-positions significantly influenced their anticonvulsant profiles []. For instance, introducing specific substituents like a 4-chloro phenyl group at the 6-position and a 2-(1H-tetrazol-1-yl)ethyl group at the 9-position led to enhanced potency in the scPTZ screen. These findings emphasize the importance of specific structural features within the this compound scaffold for optimizing anticonvulsant activity.
Q5: Are there any known applications of this compound derivatives in drug delivery?
A5: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been investigated as a potential transdermal permeation enhancer []. Studies evaluated its ability to improve the permeation of acyclovir through pig ear skin. Alaptide, when incorporated into a propylene glycol-water formulation, demonstrated a four-fold increase in acyclovir permeation during the initial hour compared to formulations without alaptide. These results suggest that (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione could be a promising excipient for enhancing the transdermal delivery of drugs.
Q6: What analytical techniques are commonly employed to characterize this compound derivatives?
A6: Researchers utilize a combination of analytical techniques to characterize this compound derivatives. X-ray crystallography has been instrumental in elucidating the crystal structure and conformational preferences of these compounds [, ]. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural confirmation and purity assessment. These techniques provide valuable information about the composition, structure, and purity of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)
